

# Orforglipron Drug-Drug Interaction Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Orforglipron |           |
| Cat. No.:            | B8075279     | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information on **orforglipron** drug-drug interaction studies. The content is presented in a question-and-answer format to directly address potential experimental inquiries.

### **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism of action of **orforglipron** that could influence drug-drug interactions?

**Orforglipron** is an oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist.[1] Its primary mechanism of action is the activation of GLP-1 receptors, which leads to delayed gastric emptying.[1][2] This delay can affect the rate and extent of absorption of coadministered oral medications. Researchers should consider this mechanism when designing experiments involving concomitant oral drugs.

Q2: Have any drug-drug interaction (DDI) studies been conducted for **orforglipron**?

Yes, at least two dedicated drug-drug interaction studies have been registered for **orforglipron**.

 NCT06186622: This study investigates the effect of orforglipron on the pharmacokinetics of five commonly used drugs: digoxin, rosuvastatin, acetaminophen, midazolam, and simvastatin.[3][4]



 NCT06704763: This study was designed to determine the effect of quinidine on the pharmacokinetics of orforglipron.

As of the latest update, the quantitative results for these studies, including changes in AUC and Cmax, have not been publicly disclosed.

Q3: What is the potential impact of **orforglipron** on CYP450 enzymes?

Currently, there is no direct evidence from published studies to suggest that **orforglipron** is a direct inhibitor or inducer of cytochrome P450 (CYP) enzymes. However, as a GLP-1 receptor agonist, its effect on gastric emptying could indirectly influence the metabolism of other drugs by altering their absorption rate and presentation to metabolic enzymes in the gut wall and liver.

Q4: Are there any known transporter-mediated drug interactions with orforglipron?

Specific studies on the interaction of **orforglipron** with drug transporters (e.g., P-glycoprotein, OATPs, OCTs) have not been published. Therefore, it is unknown whether **orforglipron** is a substrate, inhibitor, or inducer of key drug transporters.

## **Troubleshooting Guide for In Vitro & In Vivo Experiments**

Issue: Unexpected variability in the absorption profile of a co-administered oral drug in animal models treated with **orforglipron**.

- Possible Cause: Delayed gastric emptying induced by orforglipron.
- Troubleshooting Steps:
  - Staggered Dosing: Administer the interacting drug at various time points relative to orforglipron administration to characterize the impact of gastric emptying.
  - Pharmacokinetic Sampling: Increase the frequency of blood sampling at early time points to accurately capture any delay in the time to maximum concentration (Tmax).
  - Formulation Assessment: Consider whether the formulation of the co-administered drug
    (e.g., immediate-release vs. extended-release) could be particularly sensitive to changes



in gastrointestinal transit time.

Issue: Difficulty in interpreting in vitro metabolism data for a drug in the presence of **orforglipron**.

- Possible Cause: Orforglipron is a large molecule and may cause non-specific binding in in vitro systems.
- Troubleshooting Steps:
  - Control Experiments: Include appropriate controls to assess the non-specific binding of orforglipron and the test drug to the incubation matrix (e.g., microsomes, hepatocytes).
  - Protein Binding Assessment: Determine the fraction of unbound orforglipron and the test drug in the in vitro system to ensure that the concentrations used are relevant to in vivo exposure.

### **Experimental Protocols**

Protocol Summary: **Orforglipron** "Cocktail" Drug-Drug Interaction Study (Based on NCT06186622)

- Objective: To assess the effect of **orforglipron** on the pharmacokinetics of digoxin, rosuvastatin, acetaminophen, midazolam, and simvastatin in healthy overweight and obese participants.
- Study Design: A Phase 1, randomized, open-label, two-part study.
- Participants: Healthy overweight and obese individuals.
- Methodology:
  - Part 1: Administration of a cocktail of the five probe drugs alone.
  - Pharmacokinetic Sampling: Serial blood samples are collected to determine the baseline pharmacokinetic parameters (AUC, Cmax, Tmax) of each probe drug.



- Washout Period: A sufficient washout period is allowed for the elimination of the probe drugs.
- Orforglipron Administration: Participants receive orforglipron to reach steady-state concentrations.
- Part 2: Administration of the probe drug cocktail in combination with steady-state orforglipron.
- Pharmacokinetic Sampling: Serial blood samples are collected again to determine the pharmacokinetic parameters of the probe drugs in the presence of **orforglipron**.
- Primary Outcome Measures: Changes in AUC and Cmax of each of the five probe drugs when co-administered with orforglipron compared to administration alone.

Protocol Summary: **Orforglipron** and Quinidine Drug-Drug Interaction Study (Based on NCT06704763)

- Objective: To determine the effect of quinidine, a potent inhibitor of CYP2D6 and P-glycoprotein, on the pharmacokinetics of orforglipron in healthy participants.
- Study Design: A Phase 1, randomized, open-label study.
- · Participants: Healthy individuals.
- Methodology:
  - Orforglipron Alone Phase: Participants receive a single dose of orforglipron.
  - Pharmacokinetic Sampling: Blood samples are collected over a specified period to determine the baseline pharmacokinetic profile of orforglipron.
  - Washout Period: A washout period is implemented.
  - Quinidine and Orforglipron Phase: Participants receive quinidine to inhibit CYP2D6 and P-gp, followed by a single dose of orforglipron.



- Pharmacokinetic Sampling: Blood samples are collected to determine the pharmacokinetic profile of orforglipron in the presence of quinidine.
- Primary Outcome Measures: Changes in AUC and Cmax of orforglipron when coadministered with quinidine compared to administration alone.

#### **Data Presentation**

Table 1: Pharmacokinetic Parameters of Co-administered Drugs with **Orforglipron** (NCT06186622)

| Co-administered<br>Drug | Substrate for     | AUC Ratio (Drug +<br>Orforglipron / Drug<br>Alone) | Cmax Ratio (Drug +<br>Orforglipron / Drug<br>Alone) |
|-------------------------|-------------------|----------------------------------------------------|-----------------------------------------------------|
| Digoxin                 | P-glycoprotein    | Results not yet available                          | Results not yet available                           |
| Rosuvastatin            | OATP1B1/1B3, BCRP | Results not yet available                          | Results not yet available                           |
| Acetaminophen           | UGT, SULT         | Results not yet available                          | Results not yet available                           |
| Midazolam               | CYP3A4            | Results not yet available                          | Results not yet available                           |
| Simvastatin             | CYP3A4, OATP1B1   | Results not yet available                          | Results not yet available                           |

Table 2: Pharmacokinetic Parameters of **Orforglipron** with Quinidine (NCT06704763)

| Parameter | Orforglipron Alone        | Orforglipron +<br>Quinidine | Geometric Mean<br>Ratio (90% CI) |
|-----------|---------------------------|-----------------------------|----------------------------------|
| AUC       | Results not yet available | Results not yet available   | Results not yet available        |
| Cmax      | Results not yet available | Results not yet available   | Results not yet available        |



#### **Visualizations**



Click to download full resolution via product page

Caption: **Orforglipron**'s primary mechanism of potential drug-drug interaction.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. news-medical.net [news-medical.net]
- 2. Efficacy and safety of oral orforglipron in patients with type 2 diabetes: a multicentre, randomised, dose-response, phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Drug-Drug Interaction Study of Orforglipron (LY3502970) in Healthy Overweight and Obese Participants [ctv.veeva.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Orforglipron Drug-Drug Interaction Studies: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8075279#orforglipron-drug-drug-interaction-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com